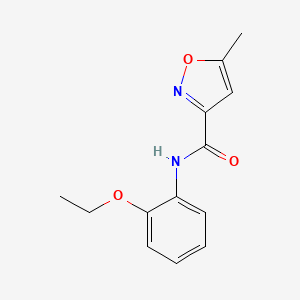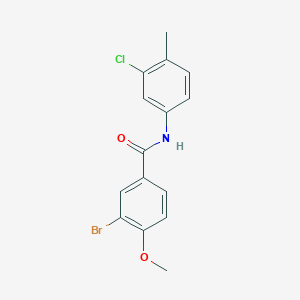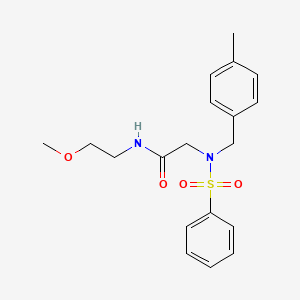![molecular formula C23H22ClN5O4 B5127089 5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline](/img/structure/B5127089.png)
5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). It was first synthesized in the 1990s and has since been widely used in scientific research to understand the role of CRF1 in stress-related disorders and other physiological processes.
Mecanismo De Acción
5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline acts as a selective antagonist of CRF1, which is a G protein-coupled receptor that plays a key role in the stress response. When CRF1 is activated by stress, it triggers a cascade of physiological responses that can lead to anxiety, depression, and other stress-related disorders. By blocking CRF1, 5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline can prevent these responses and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline has been shown to have a range of biochemical and physiological effects in animal models and human studies. These include reducing anxiety-like behaviors, decreasing alcohol consumption, and improving immune function. However, the exact mechanisms of these effects are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline is its selectivity for CRF1, which allows researchers to specifically target this receptor without affecting other related receptors. However, one limitation is that it has a relatively short half-life, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline and CRF1. One area of interest is the potential therapeutic applications of CRF1 antagonists in stress-related disorders. Another area is the role of CRF1 in other physiological processes, such as pain perception and appetite regulation. Additionally, there is ongoing research on the development of more potent and selective CRF1 antagonists with longer half-lives for improved therapeutic efficacy.
Métodos De Síntesis
The synthesis of 5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline involves several steps, including the reaction of 3-chloroaniline with piperazine, followed by nitration and reduction to produce the desired compound. The process is complex and requires careful purification to ensure high yields and purity.
Aplicaciones Científicas De Investigación
5-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-2,4-dinitro-N-phenylaniline has been extensively used in scientific research to investigate the role of CRF1 in stress-related disorders such as anxiety, depression, and addiction. It has also been studied in other physiological processes, including pain perception, appetite regulation, and immune function.
Propiedades
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-2,4-dinitro-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O4/c1-25(18-7-3-2-4-8-18)20-15-21(23(29(32)33)16-22(20)28(30)31)27-12-10-26(11-13-27)19-9-5-6-17(24)14-19/h2-9,14-16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHVTCXMDJSDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C(=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-2,4-dinitro-N-phenylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)

![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)


![1-(2-fluorobenzyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5127025.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5127032.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-methylpyrazine](/img/structure/B5127039.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5127056.png)

![5-{3-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127070.png)
![3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B5127075.png)

